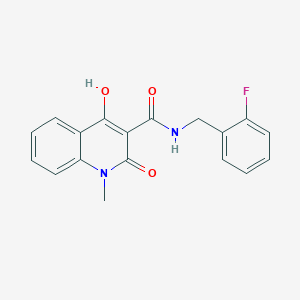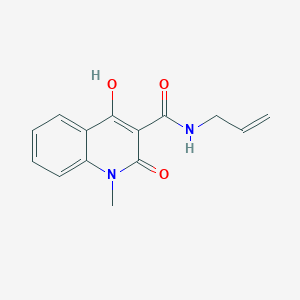
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AMQ-13, is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act on multiple targets within the body. One proposed mechanism is that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Another proposed mechanism is that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide modulates the activity of ion channels in the brain, leading to its anticonvulsant effects. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide reduces the production of reactive oxygen species and inhibits the activity of inflammatory enzymes. In vivo studies have shown that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has anticonvulsant effects and reduces brain damage caused by oxidative stress. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One advantage of using N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biological activities, making it a versatile compound for investigating various physiological processes. However, one limitation of using N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of future research is to investigate the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of future research is to investigate the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential targets within the body.
Conclusion:
In conclusion, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. The synthesis method involves a multi-step process that yields a pure compound. N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies, including its neuroprotective, anticonvulsant, and anticancer properties. The exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act on multiple targets within the body. N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects, and is a versatile compound for investigating various physiological processes. Future research directions include investigating the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for neurological disorders and as an anticancer agent.
合成法
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is synthesized through a multi-step process that involves the condensation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with allylamine. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain. Another study showed that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h3-7,17H,1,8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNQOSKGYVRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

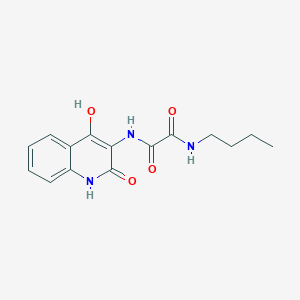

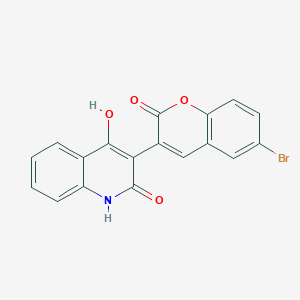
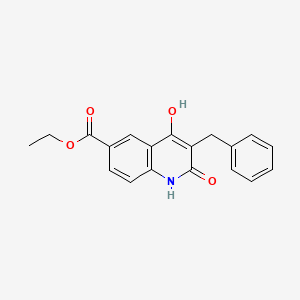
![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
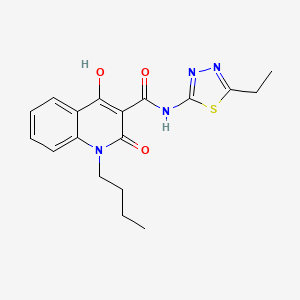

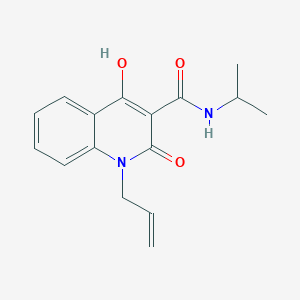
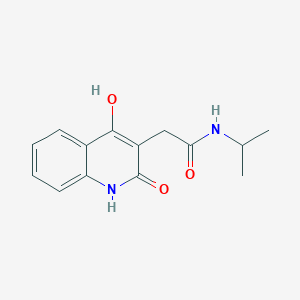
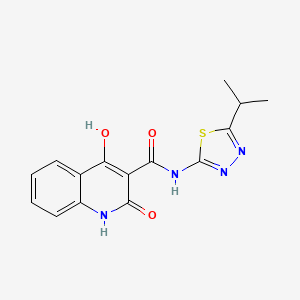
![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)
![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
